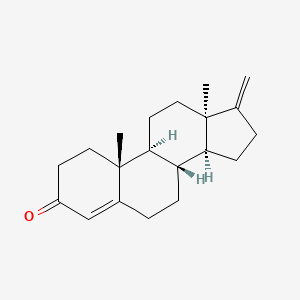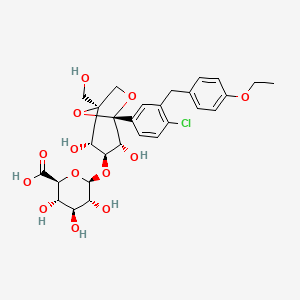
Ertugliflozin-3-o-beta-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ertugliflozin-3-o-beta-glucuronide is a pharmacologically inactive metabolite of ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). Ertugliflozin is used in the treatment of type 2 diabetes mellitus by reducing glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
Vorbereitungsmethoden
Ertugliflozin-3-o-beta-glucuronide is primarily formed through the metabolic process involving UDP-glucuronosyltransferase (UGT) enzymes. The major enzyme responsible for its formation is UGT1A9, with minor contributions from UGT2B7 and UGT2B4 . The synthetic route involves the glucuronidation of ertugliflozin, which is catalyzed by these UGT enzymes in human liver microsomes .
Analyse Chemischer Reaktionen
Ertugliflozin-3-o-beta-glucuronide undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to a substrate. This reaction is facilitated by UGT enzymes, primarily UGT1A9 . The major product of this reaction is the glucuronide conjugate, which is more water-soluble and can be excreted more easily from the body .
Wissenschaftliche Forschungsanwendungen
Ertugliflozin-3-o-beta-glucuronide is mainly studied in the context of its parent compound, ertugliflozin. Research focuses on understanding its pharmacokinetics, metabolism, and excretion. It is also used to study the role of UGT enzymes in drug metabolism and the impact of genetic variations in these enzymes on drug efficacy and safety .
Wirkmechanismus
As a metabolite, ertugliflozin-3-o-beta-glucuronide itself does not exert pharmacological effects. its formation is a crucial step in the metabolism and clearance of ertugliflozin. The parent compound, ertugliflozin, inhibits SGLT2 in the kidneys, reducing glucose reabsorption and lowering blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Ertugliflozin-3-o-beta-glucuronide is similar to other glucuronide metabolites of SGLT2 inhibitors, such as dapagliflozin-3-o-beta-glucuronide and canagliflozin-3-o-beta-glucuronide. These metabolites are formed through similar glucuronidation reactions and share similar pharmacokinetic properties. the parent compounds may differ in their selectivity for SGLT2, their pharmacodynamic profiles, and their clinical efficacy .
Eigenschaften
CAS-Nummer |
1500090-85-6 |
|---|---|
Molekularformel |
C28H33ClO13 |
Molekulargewicht |
613.0 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
NCWJAFYOAQFTQX-GCGVPRHFSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)

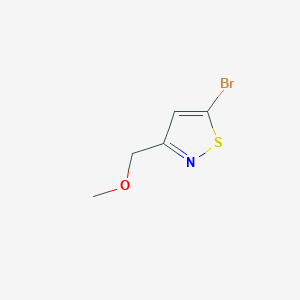
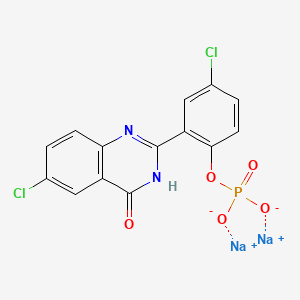
![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)
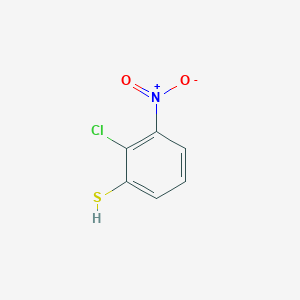

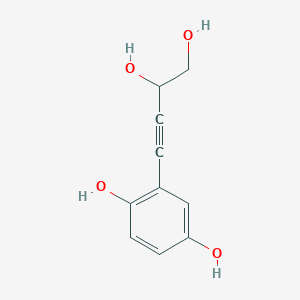
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)

